![molecular formula C10H8N2O2S B3721629 N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide](/img/structure/B3721629.png)
N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide
Overview
Description
N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known to possess unique biochemical and physiological properties, making it a promising candidate for drug development and other research applications.
Mechanism of Action
The exact mechanism of action of N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various cellular signaling pathways and by interacting with specific target molecules.
Biochemical and Physiological Effects:
N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide has been shown to possess a wide range of biochemical and physiological effects. Studies have suggested that this compound may possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to modulate glucose metabolism and insulin signaling, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide in lab experiments include its unique biochemical and physiological properties, its potential applications in drug development, and its ability to modulate specific cellular signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide. Some of these include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of new drugs based on the structure of N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide for the treatment of various diseases.
3. Investigation of the potential use of this compound in the development of new materials and as a catalyst in various chemical reactions.
4. Studies to determine the potential toxic effects of this compound and to develop strategies to mitigate these effects.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Scientific Research Applications
N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has also been studied for its potential use in the development of new materials and as a catalyst in various chemical reactions.
properties
IUPAC Name |
N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8-6-15-10(11-8)12-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNSLKVDXRETCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)C2=CC=CC=C2)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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